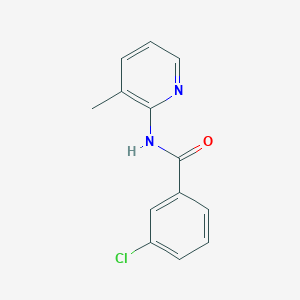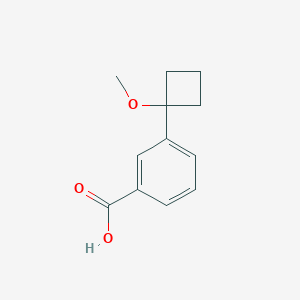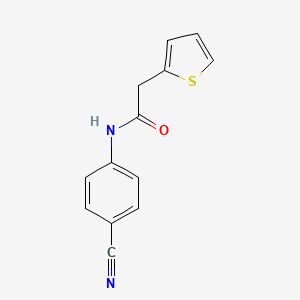
4-Pentylsulfonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylsulfonylphenol, also known as PSF, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PSF is a phenolic compound that is commonly used as a starting material for the synthesis of other organic compounds. In
Aplicaciones Científicas De Investigación
4-Pentylsulfonylphenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Pentylsulfonylphenol has been shown to have antifungal, antibacterial, and antiviral properties. 4-Pentylsulfonylphenol has also been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, 4-Pentylsulfonylphenol has been shown to have herbicidal properties and has been used as a plant growth regulator. In materials science, 4-Pentylsulfonylphenol has been used as a starting material for the synthesis of other organic compounds, including polymers.
Mecanismo De Acción
The mechanism of action of 4-Pentylsulfonylphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 4-Pentylsulfonylphenol has been shown to inhibit the growth of various microorganisms, including fungi, bacteria, and viruses. 4-Pentylsulfonylphenol has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
4-Pentylsulfonylphenol has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes and metabolic pathways. 4-Pentylsulfonylphenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-Pentylsulfonylphenol has been shown to have low toxicity in vivo, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Pentylsulfonylphenol in lab experiments is its low toxicity, allowing for the testing of higher concentrations without adverse effects. Another advantage is its ability to penetrate cell membranes, making it a potential candidate for drug delivery systems. One limitation of using 4-Pentylsulfonylphenol in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the study of 4-Pentylsulfonylphenol. One direction is the development of 4-Pentylsulfonylphenol-based drug delivery systems for the treatment of various diseases. Another direction is the study of 4-Pentylsulfonylphenol as a potential herbicide or plant growth regulator. Additionally, the mechanism of action of 4-Pentylsulfonylphenol could be further explored to better understand its inhibitory effects on enzymes and metabolic pathways. Overall, 4-Pentylsulfonylphenol has shown great potential for various applications and warrants further investigation.
Métodos De Síntesis
The synthesis of 4-Pentylsulfonylphenol can be achieved through various methods, including the reaction of 4-bromophenol with pentylsulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-Pentylsulfonylphenol in good yields. Other methods for the synthesis of 4-Pentylsulfonylphenol include the reaction of 4-hydroxybenzenesulfonic acid with pentylsulfonyl chloride in the presence of a base.
Propiedades
IUPAC Name |
4-pentylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-2-3-4-9-15(13,14)11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHCQYWYHXCXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylsulfonylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

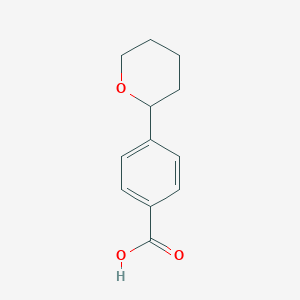
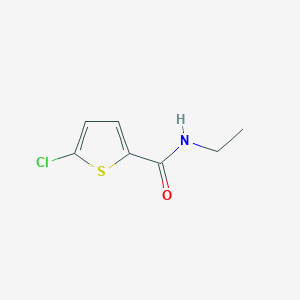
![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)







